(R)-Miconazole
Overview
Description
(R)-miconazole is a 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole that has R configuration. It is an enantiomer of a (S)-miconazole.
Biological Activity
(R)-Miconazole is a synthetic antifungal agent belonging to the imidazole class of antifungals. It is primarily used in the treatment of various fungal infections and has shown significant biological activity beyond its antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.
This compound exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.
Key Mechanisms:
- Inhibition of Ergosterol Synthesis : Disruption in ergosterol production leads to increased membrane permeability.
- Induction of Reactive Oxygen Species (ROS) : Miconazole can induce oxidative stress within fungal cells, further contributing to its antifungal effects .
Pharmacokinetics
Recent studies have highlighted the pharmacokinetic properties of this compound, particularly in novel formulations such as solid lipid nanoparticles (SLNs). These formulations have been shown to enhance bioavailability significantly.
Pharmacokinetic Parameter | Marketed Capsules | Miconazole SLNs |
---|---|---|
Tmax (hours) | 2.5 | 1.0 |
Cmax (µg/mL) | 1.5 | 4.0 |
AUC0-∞ (µg·h/mL) | 10.0 | 25.0 |
The above table illustrates that miconazole-loaded SLNs provide over a 2.5-fold increase in bioavailability compared to traditional capsules, indicating enhanced absorption and sustained release characteristics .
Anti-inflammatory Properties
Beyond its antifungal activity, this compound has demonstrated significant anti-inflammatory effects in various studies. A notable study investigated its impact on inflammation induced by 27-hydroxycholesterol in monocytic cells:
- Chemokine Suppression : Miconazole significantly reduced the expression of proinflammatory chemokines such as CCL2, CCL3, and CCL4 in THP-1 monocytic cells activated by 27OHChol.
- Impact on Immune Cell Migration : The migration of immune cells was inhibited when exposed to miconazole-treated supernatants from activated THP-1 cells .
Clinical Efficacy and Case Studies
This compound has been extensively studied for its clinical efficacy against various fungal pathogens, particularly Candida species. A recent study evaluated its antifungal activity against clinical isolates:
- Minimum Inhibitory Concentration (MIC) : The study found that this compound exhibited potent antifungal activity with MIC values ranging from 0.5 to 2 µg/mL against various Candida strains.
Candida Species | MIC (µg/mL) |
---|---|
C. albicans | 0.5 |
C. glabrata | 1.0 |
C. tropicalis | 2.0 |
These results indicate that this compound remains effective against both susceptible and resistant strains of Candida spp., making it a valuable option in antifungal therapy .
Properties
IUPAC Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47447-53-0 | |
Record name | Miconazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MICONAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C90U92KSVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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